molecular formula C9H14N2O2 B13313570 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid

Cat. No.: B13313570
M. Wt: 182.22 g/mol
InChI Key: AHBUXRXVBYNUDD-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butanoic acid group attached to the imidazole ring, which is further substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, while nucleophilic substitution reactions may involve the use of bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Similar in structure but lacks the butanoic acid group.

    2-Methylimidazole: Contains only one methyl group on the imidazole ring.

    4-Methylimidazole: The methyl group is positioned differently on the imidazole ring.

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is unique due to the presence of both the butanoic acid group and the two methyl groups on the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-10-6(2)11(8)3/h5,7H,4H2,1-3H3,(H,12,13)

InChI Key

AHBUXRXVBYNUDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(N1C)C)C(=O)O

Origin of Product

United States

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